N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline
Description
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline is a structurally complex compound featuring a thiadiazole ring fused with a piperazine-carbonyl-aniline scaffold. The presence of the 1,2,5-thiadiazol-3-yl group confers distinct electronic and steric properties, which may influence binding affinity and metabolic stability compared to analogs with alternative heterocycles or substituents .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-18(2)13-5-3-4-12(10-13)15(21)20-8-6-19(7-9-20)14-11-16-22-17-14/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECUNUGNAUKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the piperazine ring, and finally the coupling with the aniline derivative. Common synthetic routes include:
Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Piperazine Ring: The piperazine ring is often synthesized via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the thiadiazole and piperazine intermediates with an aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-carbonyl-aniline derivatives. Below is a detailed comparison with key analogs:
Structural Analogs and Substituent Effects
Key Observations :
- Steric Considerations : The morpholine-based analog (rac 4-[4-(oxiranylmethoxy)...]) exhibits reduced conformational flexibility due to the rigid morpholine ring, which may limit its utility in dynamic binding environments .
Biological Activity
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline is a synthetic compound that belongs to the class of piperazine derivatives. Compounds containing the 1,2,5-thiadiazole moiety have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 381.5 g/mol. The structure features a piperazine ring substituted with a thiadiazole group, which is known for conferring biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 2097920-81-3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,5-thiadiazole nucleus exhibit significant antimicrobial properties. A study highlighted that derivatives of thiadiazoles showed potent activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .
Case Study:
In a comparative study of several thiadiazole derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects. In particular, compounds similar to this compound were shown to reduce inflammation markers in animal models .
Research Findings:
A study focusing on the anti-inflammatory properties of thiadiazole derivatives revealed that these compounds could significantly lower the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests their potential application in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of thiadiazole-containing compounds has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines .
Case Study:
In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step procedures. A key intermediate, such as the piperazine-thiadiazolyl moiety, is often prepared using cross-coupling reactions. For example, Pd(OAc)₂ (3 mol%) and CuI (6 mol%) in triethylamine at 80°C facilitate alkyne coupling to aryl bromides, achieving yields up to 95% . Thiadiazole rings can be introduced via Lawesson’s reagent or Pinner reactions on nitrile precursors . Optimize solvent systems (e.g., DCM/MeOH) and stoichiometric ratios of reagents to minimize side products.
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M]+ peaks) and ¹H/¹³C NMR to verify substituent positions. For instance, the dimethylaniline group shows distinct singlets at δ 2.94 ppm (6H, N(CH₃)₂), while thiadiazole protons resonate as deshielded singlets (δ 8.0–8.5 ppm) . X-ray crystallography via SHELXL refinement is critical for resolving stereochemical ambiguities; ensure data collection at high resolution (<1.0 Å) and use Olex2 or similar software for model building .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard codes H303/H313/H333 (oral/skin/inhalation risks). Use PPE (gloves, goggles, fume hoods) and avoid dust formation. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation . Store under inert gas (N₂/Ar) to prevent degradation.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PARP-1 for anticancer studies). Parameterize the thiadiazole ring’s electrostatic potential using DFT (B3LYP/6-31G*) to refine ligand-receptor interactions . Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (KD, kon/koff).
Q. What strategies improve regioselectivity during the synthesis of the 1,2,5-thiadiazol-3-yl-piperazine intermediate?
- Methodological Answer : Use directing groups (e.g., tert-butyl carbamate) on the piperazine nitrogen to block undesired substitution sites. Microwave-assisted synthesis (120°C, 30 min) with PdCl₂(PPh₃)₂ enhances selectivity for thiadiazole coupling at the 3-position . Monitor reaction progress via TLC (hexane:EtOAc 3:1) and isolate intermediates via column chromatography.
Q. How do photophysical properties (e.g., fluorescence) vary with modifications to the π-conjugated system in this compound?
- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) to the aniline ring and measure fluorescence quantum yields (ΦF) using a fluorimeter. Compare excitation/emission maxima (λex/λem) in solvents of varying polarity (e.g., hexane vs. DMSO). Extended conjugation via ethynyl linkers (e.g., trimethylsilylacetylene) red-shifts emission by ~50 nm .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how should controls be designed?
- Methodological Answer : For anticancer studies, use MTT assays on HeLa or MCF-7 cells with IC₅₀ determination (72-hour exposure). Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%). For PARP inhibition, employ NAD⁺ depletion assays with recombinant PARP-1 enzyme . Validate results via Western blotting (PARylation levels).
Q. How can X-ray diffraction data resolve crystallographic disorder in the thiadiazole-piperazine moiety?
- Methodological Answer : Collect data at low temperature (100 K) to reduce thermal motion. Use SHELXD for phase determination and SHELXL-2018 for refinement with PART instructions to model disorder. Apply restraints (DFIX, SIMU) to maintain reasonable geometry for overlapping thiadiazole conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
